![molecular formula C12H18N4O5 B1147309 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide CAS No. 3676-69-5](/img/structure/B1147309.png)

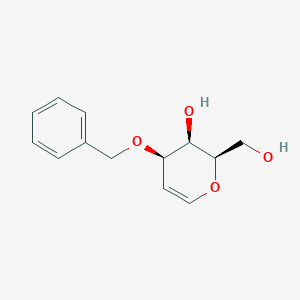

5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C12H18N4O5 and its molecular weight is 298.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, have been recognized for their potential as antitumor agents. Studies have highlighted various structures within the imidazole class that have shown promising results in preclinical testing stages. These compounds are not only significant for developing new antitumor drugs but also for synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Sustainable Chemistry from Plant Biomass

The derivative 5-Hydroxymethylfurfural (HMF), closely related to the compound , has been identified as a vital platform chemical obtainable from plant biomass, like hexose carbohydrates and lignocellulose. This compound and its derivatives, including 2,5-bis(hydroxymethyl)furan and others, are anticipated to substantially replace non-renewable hydrocarbon sources, offering sustainable alternatives for the chemical industry. This encompasses applications in monomers, polymers, fuels, solvents, pharmaceuticals, and more, underscoring the broad potential of such derivatives in sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).

AMPK Activation and Independent Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a compound structurally related to the one , is a widely recognized modulator of AMPK activity. While initially pivotal in studies on AMPK's role in metabolism and cancer pathogenesis, it's now understood that many of AICAr's effects, previously attributed to AMPK activation, are in fact AMPK-independent. This revelation calls for careful interpretation of studies utilizing AICAr, especially in the context of the AMPK signaling pathway (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).

Mechanism of Action

Target of Action

The primary target of 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide, also known as a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is the adenosine triphosphate (ATP) pool within cells . This compound is a nucleoside analogue that can enter nucleoside pools .

Mode of Action

This compound interacts with its target by entering the nucleoside pools and significantly increasing levels of adenosine during periods of ATP breakdown . This interaction results in an increase in the availability of adenosine for various cellular processes.

Biochemical Pathways

The compound affects the biochemical pathway involving the breakdown and synthesis of ATP. By increasing the levels of adenosine, it influences the balance of energy transfer within the cell. This can have downstream effects on various cellular processes that rely on ATP for energy .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of energy transfer within cells. By increasing adenosine levels, it can influence cellular processes that rely on ATP, potentially providing a protective effect during periods of high energy demand or stress .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl group, followed by the formation of the tetrahydrofuran ring, and then the deprotection of the hydroxyl group. The imidazole ring is then formed and the carboxamide group is introduced.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-nitroimidazole", "Ethyl 5-amino-1H-imidazole-4-carboxylate", "Triethylamine", "Tetrahydrofuran", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Di-tert-butyl dicarbonate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protection of the hydroxyl group of 2,2-dimethyl-1,3-dioxolane-4-methanol with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide", "Reduction of the nitro group of 4-nitroimidazole with sodium borohydride in methanol", "Addition of the resulting amine to the protected hydroxyl group of the dioxolane derivative in the presence of triethylamine and N,N-dimethylformamide", "Cyclization of the resulting intermediate with tetrahydrofuran in the presence of sodium hydride", "Deprotection of the hydroxyl group with hydrochloric acid", "Formation of the imidazole ring by reacting the resulting intermediate with ethyl 5-amino-1H-imidazole-4-carboxylate in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide", "Introduction of the carboxamide group by reacting the resulting intermediate with acetic anhydride and pyridine" ] } | |

| 3676-69-5 | |

Molecular Formula |

C12H18N4O5 |

Molecular Weight |

298.30 g/mol |

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide |

InChI |

InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

HUTXHGRHFXEXPQ-IOSLPCCCSA-N |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C |

SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |

synonyms |

5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)